REACTION_SMILES
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[Br:1][CH:2]([C:3](=[O:4])[OH:5])[CH3:6].[CH2:21]([Cl:22])[Cl:23].[OH2:20].[OH:7][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[Br:1][CH:2]([C:3](=[O:4])[O:5][CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(Br)C(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |